molecular formula C14H16BrFO4 B13043726 Diethyl 2-(4-bromo-3-fluorobenzyl)malonate

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate

Cat. No.: B13043726
M. Wt: 347.18 g/mol
InChI Key: ASMPINNRWIFXOW-UHFFFAOYSA-N
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Description

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate is an organic compound with the molecular formula C14H16BrFO4. It is a derivative of malonic acid and contains both bromine and fluorine atoms attached to a benzyl group. This compound is primarily used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 4-bromo-3-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(4-bromo-3-fluorobenzyl)malonate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H16BrFO4

Molecular Weight

347.18 g/mol

IUPAC Name

diethyl 2-[(4-bromo-3-fluorophenyl)methyl]propanedioate

InChI

InChI=1S/C14H16BrFO4/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-11(15)12(16)8-9/h5-6,8,10H,3-4,7H2,1-2H3

InChI Key

ASMPINNRWIFXOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)Br)F)C(=O)OCC

Origin of Product

United States

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